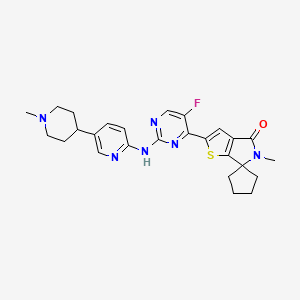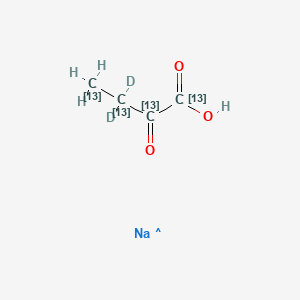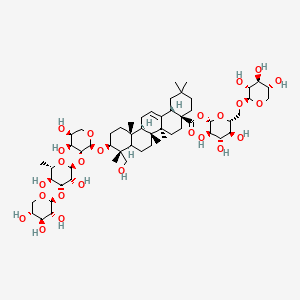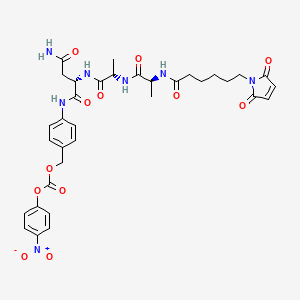
MC-Ala-Ala-Asn-PAB-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-Ala-Ala-Asn-PAB-PNP involves the sequential coupling of amino acids and other chemical groups. The process typically starts with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like carbodiimides or other coupling agents . After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
Analyse Chemischer Reaktionen
Types of Reactions
MC-Ala-Ala-Asn-PAB-PNP primarily undergoes peptide bond formation and cleavage reactions. It can also participate in substitution reactions where specific functional groups are replaced .
Common Reagents and Conditions
Coupling Reagents: Carbodiimides, HATU, and HBTU are commonly used for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid (TFA) is often used to remove protecting groups.
Major Products
The major products formed from these reactions are the desired peptide sequences and any by-products from the removal of protecting groups .
Wissenschaftliche Forschungsanwendungen
MC-Ala-Ala-Asn-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues . The compound is also used in the study of peptide-based drug delivery systems and targeted therapies .
Wirkmechanismus
The mechanism of action of MC-Ala-Ala-Asn-PAB-PNP involves its role as a linker in ADCs. The peptide sequence allows for the stable attachment of a cytotoxic drug to an antibody. Upon binding to the target cell, the linker is cleaved, releasing the drug into the cell . This targeted delivery enhances the efficacy of the drug while reducing systemic toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MC-Val-Ala-PAB-PNP: Another peptide linker used in ADCs.
Ala-Ala-Asn-PAB: A similar peptide used for targeted drug delivery.
Uniqueness
MC-Ala-Ala-Asn-PAB-PNP is unique due to its specific peptide sequence, which provides optimal stability and cleavage properties for targeted drug delivery . Its ability to form stable conjugates with a variety of cytotoxic drugs makes it a versatile tool in the development of targeted therapies .
Eigenschaften
Molekularformel |
C34H39N7O12 |
|---|---|
Molekulargewicht |
737.7 g/mol |
IUPAC-Name |
[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H39N7O12/c1-20(36-28(43)6-4-3-5-17-40-29(44)15-16-30(40)45)31(46)37-21(2)32(47)39-26(18-27(35)42)33(48)38-23-9-7-22(8-10-23)19-52-34(49)53-25-13-11-24(12-14-25)41(50)51/h7-16,20-21,26H,3-6,17-19H2,1-2H3,(H2,35,42)(H,36,43)(H,37,46)(H,38,48)(H,39,47)/t20-,21-,26-/m0/s1 |
InChI-Schlüssel |
UZCNUSRZZPELJW-WOVHNISZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


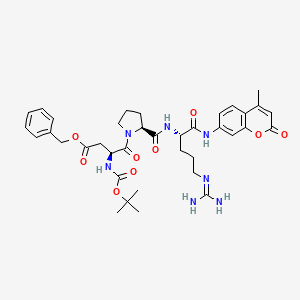
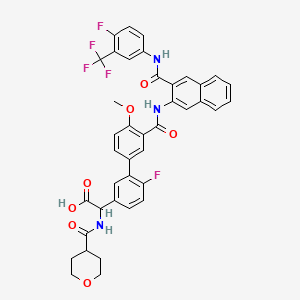
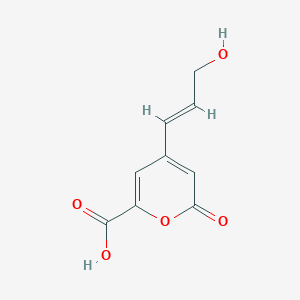
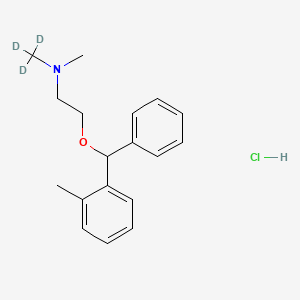
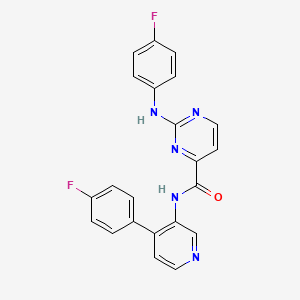

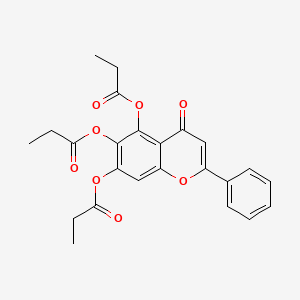
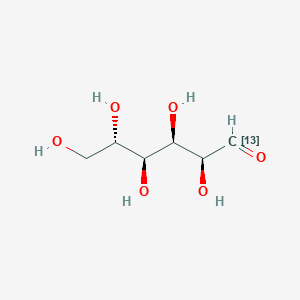
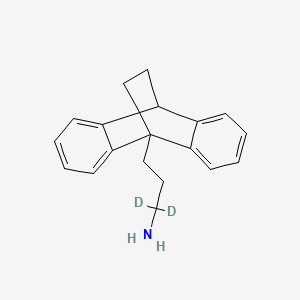
![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
